molecular formula C15H26ClN B1630004 Benzylhexyldimethylammonium chloride CAS No. 22559-57-5

Benzylhexyldimethylammonium chloride

Cat. No.: B1630004
CAS No.: 22559-57-5
M. Wt: 255.82 g/mol
InChI Key: BNDXNEVHWSOJGV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylhexyldimethylammonium chloride is a quaternary ammonium compound with the chemical formula C15H26ClN. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylhexyldimethylammonium chloride can be synthesized through the quaternization reaction of benzyl chloride with hexylamine, followed by methylation with dimethyl sulfate. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization processes. The raw materials, benzyl chloride and hexylamine, are reacted in a continuous flow reactor, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzylhexyldimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or alcoholic solvents and mild temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the benzyl group.

    Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products include substituted benzyl derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Reduction typically results in the formation of benzyl alcohol derivatives.

Scientific Research Applications

Benzylhexyldimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed as an antimicrobial agent in various biological assays and experiments.

    Medicine: It is investigated for its potential use in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.

    Industry: this compound is used in the formulation of cleaning agents, detergents, and sanitizers.

Mechanism of Action

The primary mechanism of action of benzylhexyldimethylammonium chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of bacteria, fungi, and viruses.

Comparison with Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzyltrimethylammonium chloride: A related compound with a shorter alkyl chain.

    Benzyltriethylammonium chloride: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness: Benzylhexyldimethylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent.

Properties

IUPAC Name

benzyl-hexyl-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N.ClH/c1-4-5-6-10-13-16(2,3)14-15-11-8-7-9-12-15;/h7-9,11-12H,4-6,10,13-14H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDXNEVHWSOJGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177092
Record name Benzylhexyldimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22559-57-5
Record name Benzylhexyldimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022559575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylhexyldimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethylhexylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLHEXYLDIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I010P10X5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylhexyldimethylammonium chloride
Reactant of Route 2
Reactant of Route 2
Benzylhexyldimethylammonium chloride
Reactant of Route 3
Reactant of Route 3
Benzylhexyldimethylammonium chloride
Reactant of Route 4
Reactant of Route 4
Benzylhexyldimethylammonium chloride
Reactant of Route 5
Benzylhexyldimethylammonium chloride
Reactant of Route 6
Benzylhexyldimethylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.